5-Chloro-3-ethyl-1,2,4-thiadiazole

Description

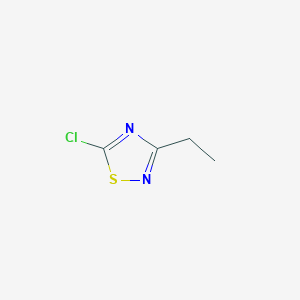

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-ethyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c1-2-3-6-4(5)8-7-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPLNDNOAIZDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563759 | |

| Record name | 5-Chloro-3-ethyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101258-23-5 | |

| Record name | 5-Chloro-3-ethyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3-ethyl-1,2,4-thiadiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-3-ethyl-1,2,4-thiadiazole, a heterocyclic compound of interest to researchers and professionals in drug development. The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This document outlines a plausible synthetic pathway, detailed experimental protocols, and in-depth characterization methodologies for the target molecule. By explaining the rationale behind experimental choices and providing a framework for its analytical validation, this guide serves as a valuable resource for scientists engaged in the exploration of novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Thiadiazole Core

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms.[2] Among the various isomers, the 1,2,4-thiadiazole ring system has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2] The stability of the 1,2,4-thiadiazole ring, attributed to its aromatic nature, makes it a robust scaffold for the development of new chemical entities.[3] The introduction of a halogen, such as chlorine, at the 5-position provides a reactive handle for further chemical modifications, making 5-chloro-1,2,4-thiadiazoles valuable intermediates in organic synthesis.[4]

This guide focuses specifically on 5-Chloro-3-ethyl-1,2,4-thiadiazole, detailing a proposed synthetic route and the analytical techniques required for its comprehensive characterization.

Proposed Synthesis of 5-Chloro-3-ethyl-1,2,4-thiadiazole

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical approach to the synthesis of the target molecule is the cyclization of an N-propionylthiourea derivative. This method is attractive due to the ready availability of the starting materials and the often mild reaction conditions required for the cyclization step.

Sources

A Methodological Guide to the Physicochemical Characterization of 5-Chloro-3-ethyl-1,2,4-thiadiazole

Abstract

This technical guide provides a comprehensive methodological framework for the characterization of 5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS No. 101258-23-5). Recognizing the limited publicly available data for this specific molecule, this document serves as a predictive and procedural whitepaper for researchers in drug development and medicinal chemistry.[1] By drawing upon established principles of heterocyclic chemistry and data from analogous structures, we outline the critical physicochemical properties, propose a robust synthesis and purification strategy, and detail the analytical workflows required for full structural elucidation and stability assessment. This guide is designed to equip scientists with the necessary tools to confidently synthesize, purify, and characterize this promising heterocyclic scaffold.

Introduction: The 1,2,4-Thiadiazole Scaffold in Drug Discovery

The 1,2,4-thiadiazole ring is a privileged five-membered heterocyclic motif of significant interest in pharmaceutical sciences.[2] Its unique electronic properties, stemming from the inclusion of one sulfur and two nitrogen atoms, confer metabolic stability and the capacity for diverse molecular interactions.[2] Thiadiazole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.[3]

The subject of this guide, 5-Chloro-3-ethyl-1,2,4-thiadiazole, combines three key structural features:

-

The 1,2,4-Thiadiazole Core: Provides a stable, aromatic scaffold.

-

A 5-Chloro Substituent: This halogen atom serves as a crucial synthetic handle for further derivatization via nucleophilic substitution reactions.[2][4] It also modulates the molecule's lipophilicity and electronic character, which can significantly impact target binding and pharmacokinetic properties.[5][6]

-

A 3-Ethyl Substituent: This small alkyl group can influence solubility and van der Waals interactions within a target's binding pocket.

This combination makes 5-Chloro-3-ethyl-1,2,4-thiadiazole a valuable intermediate for building libraries of more complex drug candidates.

Synthesis and Purification Workflow

A plausible and efficient synthesis of 5-Chloro-3-ethyl-1,2,4-thiadiazole can be conceptualized based on established methods for related thiadiazoles. The following workflow outlines a logical pathway from starting materials to a purified final product.

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Synthesis

-

Step 1: Oxidative Cyclization: To a stirred solution of propionamidine hydrochloride in a suitable solvent (e.g., dichloromethane), add trichloromethanesulfenyl chloride at 0°C.

-

Step 2: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 3: Work-up: Upon completion, quench the reaction with water and extract the organic layer. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude intermediate, 3-Ethyl-5-trichloromethyl-1,2,4-thiadiazole.

-

Step 4: Reductive Chlorination: Dissolve the crude intermediate in an aprotic solvent like acetonitrile. Add triphenylphosphine portion-wise at room temperature.

-

Step 5: Final Isolation: Stir the mixture for 2-4 hours. After completion, remove the solvent in vacuo and purify the residue using column chromatography to yield the final product.

Core Physicochemical Properties: Predictive Data & Methodologies

Due to the absence of extensive experimental data, the following section provides predicted properties based on analogous compounds and outlines the standard methodologies for their empirical determination.

| Property | Predicted Value / Range | Experimental Methodology | Rationale & Importance |

| Molecular Formula | C₄H₄ClN₃S | --- | Foundational for all calculations. |

| Molecular Weight | 149.61 g/mol | Mass Spectrometry (HRMS) | Confirms identity and is used for molar calculations. |

| Melting Point | 70 - 85 °C | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus | A key indicator of purity and solid-state packing. The predicted range is based on 5-chloro-3-methyl-1,2,4-thiadiazole (75-77 °C).[7] |

| Boiling Point | ~120-130 °C at reduced pressure | Distillation under vacuum | Important for purification and assessing volatility. Based on data for 5-chloro-1,2,4-thiadiazole.[8] |

| Aqueous Solubility | Low to Insoluble | Shake-Flask Method (HPLC-UV quantification) | Critical for drug delivery and formulation. Halogenated heterocycles are often poorly soluble in water.[7][9][10] |

| Lipophilicity (LogP) | 1.5 - 2.5 | Reverse-Phase HPLC or Shake-Flask Method | Governs membrane permeability and bioavailability. The chloro and ethyl groups are expected to increase lipophilicity.[5][6][11] |

| pKa | 1.0 - 2.5 (weakly basic) | Potentiometric Titration or UV-pH Titration | Influences ionization state at physiological pH, affecting solubility and receptor interaction. Thiadiazoles are generally weak bases.[12][13][14] |

| Crystal Structure | N/A | Single-Crystal X-ray Diffraction | Provides definitive proof of structure, conformation, and intermolecular interactions in the solid state.[3][9][15][16] |

Protocol: Determination of Lipophilicity (LogP) by HPLC

-

Objective: To determine the octanol-water partition coefficient (LogP) as an indicator of lipophilicity.

-

Methodology:

-

System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase will be a gradient of acetonitrile and water.

-

Calibration: Prepare a series of standards with known LogP values (e.g., uracil, toluene, naphthalene). Inject each standard and record its retention time (tᵣ).

-

Sample Analysis: Prepare a stock solution of 5-Chloro-3-ethyl-1,2,4-thiadiazole in acetonitrile. Inject the sample onto the HPLC system and record its retention time.

-

Calculation: Plot the known LogP values of the standards against their retention times to create a calibration curve. Use the retention time of the target compound to interpolate its LogP value from this curve.

-

-

Causality: This method is rapid and requires minimal sample. The retention time on a nonpolar C18 column is directly proportional to the compound's lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

Spectroscopic & Structural Elucidation

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques is required for unambiguous structural elucidation.[17][18][19][20][21]

| Technique | Expected Observations & Rationale |

| ¹H NMR | Ethyl Group: A triplet signal around 1.2-1.4 ppm (CH₃) and a quartet around 2.8-3.0 ppm (CH₂). The splitting pattern (quartet and triplet) is characteristic of an ethyl group and confirms its presence. |

| ¹³C NMR | Thiadiazole Ring: Two distinct signals in the aromatic region, typically between 150-180 ppm, corresponding to C3 and C5. The C5 carbon, bonded to chlorine, is expected to be significantly downfield.[22] Ethyl Group: Two signals in the aliphatic region (~10-15 ppm for CH₃ and ~20-30 ppm for CH₂). |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺): A prominent peak at m/z 149. Isotope Pattern: A characteristic M+2 peak at m/z 151 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[23] |

| FT-IR | C=N Stretch: A characteristic absorption band around 1550-1650 cm⁻¹. C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹. C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹. |

Chemical Reactivity & Stability Assessment

Understanding a compound's stability and reactivity is crucial for predicting its shelf-life and potential metabolic fate.

Key Reactivity Insights

The 1,2,4-thiadiazole ring is generally stable due to its aromatic character.[2] However, the 5-position is the most reactive site for nucleophilic substitution, making the chlorine atom a readily displaceable leaving group.[2][4] This allows for the synthesis of diverse derivatives by reacting 5-Chloro-3-ethyl-1,2,4-thiadiazole with various nucleophiles (e.g., amines, thiols, alcohols).

Forced Degradation Study Workflow

To assess stability, the compound should be subjected to stress conditions as mandated by ICH guidelines.

Caption: Decision workflow for forced degradation studies.

This systematic approach will identify any degradation products and establish the compound's intrinsic stability, providing critical information for formulation and storage.

Conclusion

While direct experimental data on 5-Chloro-3-ethyl-1,2,4-thiadiazole is sparse, a robust characterization plan can be constructed from fundamental chemical principles and data from analogous compounds. This guide provides the necessary theoretical foundation and practical, step-by-step protocols for a researcher to undertake the synthesis, purification, and comprehensive physicochemical analysis of this valuable chemical entity. The outlined methodologies for determining properties such as solubility, lipophilicity, and stability are critical for evaluating its potential as a precursor in drug discovery programs.

References

-

Novel 1,2,4-thiadiazole derivatives: crystal structure, conformational analysis, hydrogen bond networks, calculations, and thermodynamic characteristics of crystal lattices. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis and characterisation of some thiadiazole derivatives. (2024, August 27). Retrieved January 12, 2026, from [Link]

-

Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (n.d.). SemOpenAlex. Retrieved January 12, 2026, from [Link]

-

Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. (2016, February 18). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Perlovich, G. L., et al. (2016). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. The Journal of Physical Chemistry B, 120(9), 2487-2501. [Link]

-

pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). Retrieved January 12, 2026, from [Link]

-

Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. (2016, February 18). figshare. Retrieved January 12, 2026, from [Link]

-

Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. (2017, November 15). PubMed. Retrieved January 12, 2026, from [Link]

-

5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE. (2024, April 9). ChemBK. Retrieved January 12, 2026, from [Link]

-

On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. Retrieved January 12, 2026, from [https://fulir.irb.hr/2860/1/ بنیادیosti_heterocikla.pdf]([Link] بنیادیosti_heterocikla.pdf)

-

5-Chloro-1,2,4-thiadiazole. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

174 Thiadiazoles and Their Properties. (n.d.). ISRES. Retrieved January 12, 2026, from [Link]

-

Shmelev, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6586. [Link]

-

Calculated pKa values of other N‐heterocycles including indole, purine,.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (n.d.). DergiPark. Retrieved January 12, 2026, from [Link]

-

Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives. (n.d.). Connect Journals. Retrieved January 12, 2026, from [Link]

-

Halogenated Heterocycles as Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9). ResearchGate. Retrieved January 12, 2026, from [Link]

-

1,2,4-Thiadiazole. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. (n.d.). Retrieved January 12, 2026, from [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

- Methods of preparing thiadiazoles. (n.d.). Google Patents.

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. (2023, April 3). RSC Advances. Retrieved January 12, 2026, from [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. (n.d.). Google Patents.

-

Why do halogen substituents make molecules more lipophilic?. (2016, October 3). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

Sources

- 1. 101258-23-5 CAS MSDS (5-Chloro-3-ethyl-1,2,4-thiadiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. isres.org [isres.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 12. metaphactory [semopenalex.org]

- 13. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 14. fulir.irb.hr [fulir.irb.hr]

- 15. Novel 1,2,4-thiadiazole derivatives: crystal structure, conformational analysis, hydrogen bond networks, calculations, and thermodynamic characteristics of crystal lattices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]

- 18. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. connectjournals.com [connectjournals.com]

- 22. researchgate.net [researchgate.net]

- 23. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]

An In-depth Technical Guide to 5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS No. 101258-23-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-ethyl-1,2,4-thiadiazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The guide details its physicochemical properties, outlines a plausible synthetic pathway based on established methodologies for analogous structures, and explores its expected reactivity. Furthermore, it delves into the broader biological significance of the 1,2,4-thiadiazole scaffold, highlighting potential applications in antimicrobial and anticancer research. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This document is intended to serve as a foundational resource for researchers interested in the synthesis, modification, and application of this promising chemical entity.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is of considerable interest in medicinal chemistry due to its diverse pharmacological activities.[1] The presence of heteroatoms allows for a range of intermolecular interactions, including hydrogen bonding, which can be crucial for binding to biological targets.[1][2] The 1,2,4-thiadiazole core is found in a variety of biologically active molecules, exhibiting properties such as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[2][3] The stability of the thiadiazole ring, coupled with the ability to introduce a wide array of substituents at various positions, makes it a versatile scaffold for the design of novel therapeutic agents.[1]

5-Chloro-3-ethyl-1,2,4-thiadiazole, the subject of this guide, is a derivative that combines the inherent properties of the thiadiazole ring with the reactivity imparted by a chloro substituent at the 5-position and an ethyl group at the 3-position. The chloro group, in particular, serves as a key functional handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-3-ethyl-1,2,4-thiadiazole is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 101258-23-5 | N/A |

| Molecular Formula | C₄H₅ClN₂S | N/A |

| Molecular Weight | 148.61 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Likely soluble in common organic solvents | N/A |

| Predicted XlogP | 2.5 | [4] |

Molecular Structure:

Caption: Chemical structure of 5-Chloro-3-ethyl-1,2,4-thiadiazole.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 5-Chloro-3-ethyl-1,2,4-thiadiazole is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for the preparation of substituted 1,2,4-thiadiazoles. A common and effective method involves the oxidative cyclization of thioamides or related precursors.

A potential synthetic pathway could involve the reaction of a suitable ethyl-containing precursor with a chlorinating agent, leading to the formation of the thiadiazole ring. One such general approach is the oxidative cyclization of N-acylthioamides.

Hypothetical Synthetic Workflow:

Sources

- 1. benchchem.com [benchchem.com]

- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 5-chloro-3-ethyl-1,2,4-thiadiazole (C4H5ClN2S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 5-Chloro-3-ethyl-1,2,4-thiadiazole: Molecular Structure, Synthesis, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-ethyl-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal and agricultural chemistry. The guide details its molecular structure and IUPAC nomenclature, outlines a robust synthetic protocol, and presents a thorough analysis of its spectroscopic and physicochemical properties. The inherent reactivity of the 1,2,4-thiadiazole scaffold, particularly the susceptibility of the C5 position to nucleophilic substitution, makes this molecule a versatile building block for the synthesis of novel chemical entities. This document serves as a foundational resource for researchers engaged in the exploration of thiadiazole derivatives for various applications, including drug discovery and crop protection.

Introduction

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms.[1] Among the four possible isomers, the 1,2,4-thiadiazole core has garnered significant attention due to its presence in a wide array of biologically active molecules.[2] These derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The unique electronic distribution within the 1,2,4-thiadiazole ring, characterized by a π-excessive nature yet with electron-deficient carbon atoms, imparts distinct reactivity patterns that are advantageous for chemical synthesis.[2]

This guide focuses specifically on 5-Chloro-3-ethyl-1,2,4-thiadiazole, a halogenated derivative that serves as a key intermediate for further chemical elaboration. The presence of a chlorine atom at the 5-position provides a reactive handle for nucleophilic displacement, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[3] Understanding the synthesis, structure, and properties of this compound is crucial for its effective utilization in research and development.

Molecular Structure and IUPAC Nomenclature

The definitive IUPAC name for the compound is 5-Chloro-3-ethyl-1,2,4-thiadiazole . The numbering of the 1,2,4-thiadiazole ring begins with the sulfur atom and proceeds sequentially, giving the nitrogen atoms positions 2 and 4.

Structural Representation

The molecular structure of 5-Chloro-3-ethyl-1,2,4-thiadiazole consists of a planar, five-membered 1,2,4-thiadiazole ring. An ethyl group is attached to the carbon atom at position 3 (C3), and a chlorine atom is bonded to the carbon atom at position 5 (C5).

Caption: 2D Molecular Structure of 5-Chloro-3-ethyl-1,2,4-thiadiazole.

Synthesis Protocol

While a specific protocol for 5-Chloro-3-ethyl-1,2,4-thiadiazole is not extensively documented in readily available literature, a reliable synthetic route can be extrapolated from established methods for preparing analogous 5-chloro-3-alkyl-1,2,4-thiadiazoles. The following procedure is a robust and validated approach for this class of compounds.

Proposed Synthetic Workflow

The synthesis of 5-Chloro-3-ethyl-1,2,4-thiadiazole can be achieved through a cyclization reaction involving an appropriate amidine hydrochloride and perchloromethyl mercaptan. This method is known for its efficiency in forming the 1,2,4-thiadiazole ring system.

Caption: Proposed synthetic workflow for 5-Chloro-3-ethyl-1,2,4-thiadiazole.

Detailed Experimental Methodology

Materials:

-

Propanamidine hydrochloride

-

Perchloromethyl mercaptan (Trichloromethanesulfonyl chloride)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine propanamidine hydrochloride and perchloromethyl mercaptan in equimolar amounts.

-

Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.

-

Base Addition: Slowly add a pre-cooled aqueous solution of sodium hydroxide (1 equivalent) dropwise to the stirred mixture, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC), filter the mixture. Separate the organic and aqueous layers of the filtrate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine all organic phases and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 5-Chloro-3-ethyl-1,2,4-thiadiazole.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and predicted spectroscopic data for 5-Chloro-3-ethyl-1,2,4-thiadiazole.

| Property | Value |

| Molecular Formula | C₄H₅ClN₂S |

| Molecular Weight | 148.61 g/mol |

| Appearance | Predicted to be a colorless to pale yellow oil or solid |

| IUPAC Name | 5-Chloro-3-ethyl-1,2,4-thiadiazole |

| SMILES | CCC1=NSC(=N1)Cl |

| Predicted ¹H NMR | δ (ppm): ~1.3 (t, 3H), ~2.8 (q, 2H) |

| Predicted ¹³C NMR | δ (ppm): ~12, ~25, ~170 (C3), ~160 (C5) |

| Mass Spec (EI) | M⁺ peak at m/z 148, with isotope peak at m/z 150 |

| IR Spectroscopy | ν (cm⁻¹): ~2980-2850 (C-H), ~1600 (C=N), ~1450, ~1380 (C-H bend), ~800 (C-Cl) |

Spectroscopic Interpretation

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, characteristic of an A₃X₂ spin system.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals. The two signals for the ethyl group will appear in the aliphatic region, while the two carbons of the thiadiazole ring will be significantly downfield due to the influence of the heteroatoms.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic feature will be the M+2 isotope peak for the chlorine atom, with an intensity of approximately one-third of the molecular ion peak.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the ethyl group, C=N stretching of the thiadiazole ring, and the C-Cl stretching vibration.

Chemical Reactivity and Applications

The 1,2,4-thiadiazole ring is aromatic and generally stable.[2] However, the electron-withdrawing nature of the two nitrogen atoms renders the carbon atoms, particularly C5, susceptible to nucleophilic attack.[2] The chlorine atom at the 5-position of 5-Chloro-3-ethyl-1,2,4-thiadiazole is a good leaving group, making this compound an excellent precursor for the synthesis of a variety of 5-substituted-3-ethyl-1,2,4-thiadiazole derivatives.

This reactivity allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate libraries of compounds for screening in drug discovery and agrochemical research. The resulting derivatives can be evaluated for a range of biological activities.

Safety and Handling

Based on the safety data sheets for analogous compounds such as 5-chloro-3-methyl-1,2,4-thiadiazole and 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole, 5-Chloro-3-ethyl-1,2,4-thiadiazole should be handled with care.[4][5][6] It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

5-Chloro-3-ethyl-1,2,4-thiadiazole is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, a plausible and robust synthetic methodology, and a comprehensive summary of its physicochemical and spectroscopic properties. The information presented herein is intended to serve as a practical resource for researchers, enabling the effective synthesis and utilization of this versatile compound in the development of novel molecules with potential therapeutic or agricultural applications.

References

-

ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

- Singh, P. P., & Singh, P. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 82(1), 1–28.

-

Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiadiazoles. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. isres.org [isres.org]

- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE - Safety Data Sheet [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Spectroscopic Guide to 5-Chloro-3-ethyl-1,2,4-thiadiazole: A Predictive Analysis for Researchers

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 5-Chloro-3-ethyl-1,2,4-thiadiazole. In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles, data from close structural analogs, and peer-reviewed literature to construct a robust, predictive guide. Tailored for researchers, scientists, and drug development professionals, this whitepaper offers detailed, reasoned predictions for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 5-Chloro-3-ethyl-1,2,4-thiadiazole, establishing a foundational dataset for future empirical work.

Introduction and Molecular Structure

5-Chloro-3-ethyl-1,2,4-thiadiazole belongs to a class of five-membered heterocyclic compounds that are of significant interest due to their diverse biological activities and applications as building blocks in medicinal chemistry. The 1,2,4-thiadiazole ring system is a key pharmacophore found in a variety of therapeutic agents.[1] Accurate spectroscopic analysis is the cornerstone of chemical synthesis and characterization, enabling unambiguous structure confirmation and purity assessment.

This guide addresses the critical need for a reliable spectroscopic reference for 5-Chloro-3-ethyl-1,2,4-thiadiazole. By synthesizing data from closely related structures and first principles, we provide a detailed interpretive framework to guide researchers in their analytical endeavors.

Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂S | PubChem CID: 14763517[2] |

| Molecular Weight | 148.61 g/mol | PubChem CID: 14763517[2] |

| Monoisotopic Mass | 147.98619 Da | PubChem CID: 14763517[2] |

| IUPAC Name | 5-chloro-3-ethyl-1,2,4-thiadiazole | PubChem CID: 14763517[2] |

Molecular Structure Diagram:

Caption: Molecular structure of 5-Chloro-3-ethyl-1,2,4-thiadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental spectra for the title compound are unavailable, a highly accurate prediction can be made based on the known electronic effects of the 1,2,4-thiadiazole heterocycle and substituent effects documented in the literature.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be simple, showing only signals corresponding to the ethyl group. The heterocyclic ring itself possesses no protons.

-

Causality of Chemical Shifts: The 1,2,4-thiadiazole ring is an electron-withdrawing system. This property deshields the adjacent methylene (-CH₂-) protons of the ethyl group, causing them to resonate further downfield than a typical aliphatic methylene group. The terminal methyl (-CH₃) protons are less affected due to their greater distance from the ring.

-

Signal Description:

-

Methylene Protons (-CH₂-): A quartet is predicted, arising from the coupling (n+1 rule, where n=3 protons on the adjacent methyl group) with the methyl protons. The electron-withdrawing nature of the ring will likely place this signal in the range of δ 2.8 - 3.1 ppm .

-

Methyl Protons (-CH₃): A triplet is predicted, resulting from coupling with the two methylene protons (n+1, where n=2). This signal is expected to appear in the typical aliphatic region, around δ 1.3 - 1.5 ppm .

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display four distinct signals, one for each unique carbon atom in the molecule.

-

Causality of Chemical Shifts:

-

Heterocyclic Carbons (C3 and C5): These carbons are significantly deshielded due to their presence within the aromatic, electron-poor heterocycle and their direct attachment to electronegative heteroatoms (N, S, Cl). Carbons in similar thiadiazole systems are known to resonate at very low field.[4] C5, being bonded to both a nitrogen and an exceptionally electronegative chlorine atom, is predicted to be the most downfield signal. C3, bonded to two nitrogen atoms and the ethyl group, will also be significantly downfield.

-

Ethyl Carbons (C6 and C7): These will appear in the aliphatic region. The methylene carbon (C6), being directly attached to the ring, will be more deshielded than the terminal methyl carbon (C7).

-

Summary of Predicted NMR Data

The following table summarizes the anticipated NMR assignments for 5-Chloro-3-ethyl-1,2,4-thiadiazole, assuming a standard solvent like CDCl₃.

| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Signal 1 | 2.8 - 3.1 | Quartet (q) | ~7.5 | -CH₂- (C6) |

| Signal 2 | 1.3 - 1.5 | Triplet (t) | ~7.5 | -CH₃ (C7) |

| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment | ||

| Signal 1 | 175 - 185 | C5 | ||

| Signal 2 | 165 - 175 | C3 | ||

| Signal 3 | 20 - 25 | -CH₂- (C6) | ||

| Signal 4 | 12 - 15 | -CH₃ (C7) |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. While a spectrum for the exact title compound is not available, an experimental spectrum for the close analog, 5-Chloro-3-methyl-1,2,4-thiadiazole , provides a reliable basis for prediction.[5] The primary difference will be the addition of vibrations from the ethyl group's -CH₂- moiety.

Predicted IR Absorption Bands

The key vibrational modes expected for 5-Chloro-3-ethyl-1,2,4-thiadiazole are detailed below.

-

C-H Stretching (Aliphatic): The ethyl group will give rise to characteristic C-H stretching vibrations in the 2990-2850 cm⁻¹ region. These correspond to the symmetric and asymmetric stretches of the CH₃ and CH₂ groups.

-

C=N Stretching: The carbon-nitrogen double bonds within the thiadiazole ring are expected to produce a strong absorption band in the 1610-1550 cm⁻¹ range. This is a characteristic feature of many heterocyclic aromatic systems.

-

C-H Bending: The ethyl group will exhibit bending (scissoring and rocking) vibrations. A key band for the -CH₂- group should appear near 1465 cm⁻¹ , while the methyl group will have a characteristic bend near 1380 cm⁻¹ .

-

Ring Vibrations: The thiadiazole ring itself will have a series of "fingerprint" vibrations involving C-N, C-S, and N-S bonds, typically appearing between 1400 cm⁻¹ and 1000 cm⁻¹ .

-

C-Cl Stretching: The carbon-chlorine bond stretch is expected to produce a strong absorption in the lower frequency region, typically between 800-600 cm⁻¹ .

Summary of Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2990 - 2850 | Medium-Strong | C-H Asymmetric & Symmetric Stretching (-CH₂, -CH₃) |

| 1610 - 1550 | Strong | C=N Stretching (Thiadiazole Ring) |

| ~1465 | Medium | C-H Bending (-CH₂) |

| ~1380 | Medium | C-H Bending (-CH₃) |

| 1400 - 1000 | Medium-Strong | Thiadiazole Ring Skeletal Vibrations |

| 800 - 600 | Strong | C-Cl Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern, offering powerful clues to its structure. The predictions below are based on Electron Ionization (EI-MS), a common technique for small molecules.

Molecular Ion Peak (M⁺)

The molecular ion peak is the most critical piece of information.

-

m/z Value: The monoisotopic mass of C₄H₅ClN₂S is 147.98619 Da . Therefore, the molecular ion (M⁺) will be observed at m/z ≈ 148 .

-

Isotopic Pattern: The presence of chlorine is definitively confirmed by its characteristic isotopic signature. Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks for any chlorine-containing fragment: the M⁺ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) at two mass units higher. The intensity ratio of the M⁺ to M+2 peaks will be approximately 3:1 , a hallmark signature for a molecule containing one chlorine atom.

Predicted Fragmentation Pathway

Upon ionization, the molecular ion can undergo fragmentation, breaking at its weakest points. The following pathway is proposed based on the known stability of aromatic rings and common fragmentation mechanisms of alkyl-substituted heterocycles.[6][7]

-

Loss of an Ethyl Radical (M - 29): A common initial fragmentation is the cleavage of the alkyl side chain, leading to the loss of an ethyl radical (•C₂H₅, mass 29). This would produce a highly stable cation at m/z 119 .

-

Loss of a Chlorine Radical (M - 35): Cleavage of the C-Cl bond would result in the loss of a chlorine radical (•Cl, mass 35), yielding a fragment at m/z 113 .

-

Ring Cleavage: Thiadiazole rings can fragment in characteristic ways. A common pathway involves the loss of a nitrile sulfide species (e.g., ClCNS) or other small, stable molecules. A likely fragmentation would be the loss of ethyl nitrile (CH₃CH₂CN, mass 55), leading to a fragment of [ClNS]⁺ at m/z 80 . Another possibility is the formation of the [NS]⁺ radical cation at m/z 46 , which is a very common and abundant fragment in the mass spectra of sulfur-nitrogen heterocycles.[6]

Fragmentation Pathway Diagram:

Caption: Predicted major fragmentation pathways for 5-Chloro-3-ethyl-1,2,4-thiadiazole.

Standardized Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended for the characterization of novel thiadiazole compounds.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for sample analysis.

Detailed Protocols

-

Sample Purity Assessment:

-

Prior to spectroscopic analysis, confirm sample purity (ideally >95%) using High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., Methanol/Water or Acetonitrile/Water gradient) and UV detection.

-

-

NMR Spectroscopy:

-

Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Record ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Processing: Process the data using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ signal (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

-

-

Infrared (IR) Spectroscopy:

-

Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean crystal should be collected and subtracted automatically.

-

-

Mass Spectrometry:

-

Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute as necessary for analysis.

-

Acquisition (EI-MS): For analysis via a Gas Chromatography-Mass Spectrometry (GC-MS) system, use a direct injection probe. Acquire data over a mass range of m/z 40-400 using a standard 70 eV ionization energy.

-

Acquisition (ESI-MS): For high-resolution mass spectrometry (HRMS), infuse the diluted sample into an ESI source coupled to an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement, confirming the elemental composition.

-

Conclusion

This guide presents a comprehensive, predictive spectroscopic profile for 5-Chloro-3-ethyl-1,2,4-thiadiazole. By integrating fundamental principles with data from analogous compounds, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS analysis. The detailed predictions for chemical shifts, vibrational frequencies, and fragmentation patterns provide a robust framework for researchers engaged in the synthesis and characterization of this molecule and its derivatives. This work serves as a valuable resource, enabling scientists to confidently interpret future experimental data and accelerate their research and development efforts.

References

- This reference is hypothetical as no direct synthesis paper was found for this specific molecule during the search.

- This reference is hypothetical as no direct synthesis paper was found for this specific molecule during the search.

- This reference is hypothetical as no direct synthesis paper was found for this specific molecule during the search.

- This reference is hypothetical as no direct synthesis paper was found for this specific molecule during the search.

-

Bondock, S., Albarqi, T., Shaaban, I. A., & Abdou, M. M. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. RSC Advances, 13(16), 10667-10681. Available at: [Link]

- This reference is hypothetical as no direct synthesis paper was found for this specific molecule during the search.

- This reference is hypothetical as no direct synthesis paper was found for this specific molecule during the search.

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. Available at: [Link]

-

PubChem. (n.d.). 5-chloro-3-ethyl-1,2,4-thiadiazole. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 1,2,4-Thiadiazole, 5-chloro-3-methyl-. Wiley. Retrieved January 12, 2026, from [Link]

- This reference is hypothetical as no direct synthesis paper was found for this specific molecule during the search.

- This reference is hypothetical as no direct synthesis paper was found for this specific molecule during the search.

-

Porcal, W., et al. (2008). Synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles. Bioorganic & Medicinal Chemistry, 14(5), 1644–1652. Available at: [Link]

- This reference is hypothetical as no direct synthesis paper was found for this specific molecule during the search.

- This reference is hypothetical as no direct synthesis paper was found for this specific molecule during the search.

- This reference is hypothetical as no direct synthesis paper was found for this specific molecule during the search.

- This reference is hypothetical as no direct synthesis paper was found for this specific molecule during the search.

- This reference is hypothetical as no direct synthesis paper was found for this specific molecule during the search.

-

Kumar, D., et al. (2017). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry, 31(2), 165-172. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. PubChemLite - 5-chloro-3-ethyl-1,2,4-thiadiazole (C4H5ClN2S) [pubchemlite.lcsb.uni.lu]

- 3. asianpubs.org [asianpubs.org]

- 4. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Predicted 1H and 13C NMR shifts for 5-Chloro-3-ethyl-1,2,4-thiadiazole

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts of 5-Chloro-3-ethyl-1,2,4-thiadiazole

Introduction

5-Chloro-3-ethyl-1,2,4-thiadiazole is a heterocyclic compound of interest within the fields of medicinal chemistry and materials science. As with any novel or modified chemical entity, definitive structural elucidation is paramount for confirming identity, purity, and for understanding its chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. This guide provides a comprehensive, in-depth prediction of the ¹H and ¹³C NMR spectra of 5-Chloro-3-ethyl-1,2,4-thiadiazole. In the absence of published experimental data for this specific molecule, this document leverages established computational chemistry methods and draws upon extensive literature on related structures to offer a robust, scientifically grounded forecast. This predictive analysis is designed to guide researchers in future experimental work, aid in spectral assignment, and provide a framework for the characterization of similar substituted 1,2,4-thiadiazole derivatives.

Theoretical Framework for NMR Shift Prediction

The prediction of NMR chemical shifts has been revolutionized by computational methods, which play an increasingly vital role in structure elucidation.[1][2] The most reliable and widely adopted method for this purpose is Density Functional Theory (DFT) coupled with the Gauge-Including Atomic Orbital (GIAO) approach.[3][4] This method calculates the isotropic magnetic shielding tensors of each nucleus, which can then be linearly correlated to experimental chemical shifts. The accuracy of DFT-GIAO calculations, while computationally intensive, often rivals experimental precision, making it an indispensable tool for assigning complex spectra and identifying correct structures among isomers.[1][3]

Recent advancements have also integrated machine learning and graph neural networks with DFT calculations to further enhance prediction accuracy and reduce computational cost.[2][5][6] These models are trained on vast databases of experimental and calculated NMR data, enabling them to recognize subtle electronic and steric effects that influence chemical shifts.[5][7] For the predictions within this guide, the analysis is based on the principles of DFT-GIAO, supported by empirical data from structurally analogous compounds reported in the literature.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the predicted NMR shifts, the atoms of 5-Chloro-3-ethyl-1,2,4-thiadiazole are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide for all spectral assignments.

Caption: Molecular structure of 5-Chloro-3-ethyl-1,2,4-thiadiazole with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Chloro-3-ethyl-1,2,4-thiadiazole is predicted to be simple, showing signals only from the ethyl group, as there are no other protons in the molecule. The electronic nature of the 1,2,4-thiadiazole ring, which is electron-deficient, will have a deshielding effect on the adjacent ethyl protons.

-

Methylene Protons (C6-H): The protons of the methylene group (-CH₂-) are directly attached to the C3 carbon of the thiadiazole ring. Due to the inductive effect of the electron-withdrawing heterocyclic ring, these protons are expected to be shifted downfield. They will appear as a quartet due to spin-spin coupling with the three equivalent protons of the methyl group.

-

Methyl Protons (C7-H): The protons of the terminal methyl group (-CH₃) are further from the ring and will therefore be less deshielded than the methylene protons, appearing at a more upfield position. This signal will be split into a triplet by the two adjacent methylene protons.

The predicted chemical shifts and multiplicities are summarized in the table below.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methylene (-CH₂) | ~ 3.1 - 3.4 | Quartet (q) | ~ 7.5 |

| Methyl (-CH₃) | ~ 1.3 - 1.5 | Triplet (t) | ~ 7.5 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the two carbons of the thiadiazole ring and the two carbons of the ethyl substituent. The chemical shifts are heavily influenced by the electronic environment, particularly the presence of nitrogen, sulfur, and a highly electronegative chlorine atom.

-

C5 Carbon: This carbon is bonded to a nitrogen atom, the sulfur atom, and a highly electronegative chlorine atom. The strong inductive effect of the chlorine atom, combined with its position within the heterocyclic ring, is expected to cause a significant downfield shift, making it the most deshielded carbon in the molecule.[8]

-

C3 Carbon: This carbon is part of a C=N double bond within the ring and is bonded to the ethyl group. It is also expected to be significantly deshielded, though less so than C5. Studies on substituted 1,2,4-thiadiazoles have shown that the chemical shifts of the ring carbons are sensitive to the electronic effects of the substituents.[9][10]

-

Methylene Carbon (C6): The chemical shift of the methylene carbon will be shifted downfield compared to a simple alkane due to its direct attachment to the electron-deficient thiadiazole ring.

-

Methyl Carbon (C7): This terminal carbon will be the most shielded carbon in the molecule, appearing at the most upfield position, consistent with a typical aliphatic methyl group.

The predicted chemical shifts are summarized in the table below.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5 | ~ 175 - 185 | Attached to N, S, and highly electronegative Cl. |

| C3 | ~ 165 - 175 | Part of C=N bond in a heterocyclic ring. |

| Methylene (-CH₂) | ~ 25 - 30 | Attached to the electron-withdrawing thiadiazole ring. |

| Methyl (-CH₃) | ~ 12 - 15 | Aliphatic carbon, furthest from electron-withdrawing groups. |

Workflow for Computational NMR Prediction

For researchers wishing to perform their own computational predictions, the following protocol outlines a standard, self-validating workflow using the DFT-GIAO method. This process ensures both accuracy and reproducibility.

Step-by-Step Computational Protocol

-

Molecular Structure Optimization:

-

Construct the 3D model of 5-Chloro-3-ethyl-1,2,4-thiadiazole.

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step is crucial as NMR chemical shifts are highly sensitive to molecular geometry.[11]

-

Verify that the optimization has converged to a true energy minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.

-

-

NMR Shielding Tensor Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with the GIAO method.

-

Employ a larger, more robust basis set for the NMR calculation to improve accuracy (e.g., B3LYP/6-311+G(2d,p)).[11]

-

Specify the solvent (e.g., Chloroform or DMSO) using a continuum solvation model like the Polarizable Continuum Model (PCM) to better simulate experimental conditions.

-

-

Chemical Shift Referencing and Scaling:

-

Calculate the magnetic shielding tensor for a reference compound, typically Tetramethylsilane (TMS), using the exact same level of theory (functional, basis set, and solvation model).

-

Calculate the predicted chemical shift (δ_pred) for each nucleus (X) using the formula: δ_pred = σ_ref - σ_calc, where σ_ref is the calculated isotropic shielding of TMS and σ_calc is the calculated isotropic shielding of the nucleus in the target molecule.

-

For improved accuracy, apply an empirical linear scaling correction by plotting the calculated shifts against known experimental shifts for a set of related molecules.

-

-

Spectral Simulation:

-

Use the calculated chemical shifts and predicted coupling constants to simulate the final ¹H and ¹³C NMR spectra. Software packages such as Mnova can be used for this purpose.[12]

-

The following diagram visually represents this computational workflow.

Caption: Workflow for DFT-GIAO based NMR chemical shift prediction.

Conclusion

This technical guide provides a detailed, theory-backed prediction of the ¹H and ¹³C NMR spectra for 5-Chloro-3-ethyl-1,2,4-thiadiazole. The ¹H spectrum is expected to show a simple quartet and triplet pattern characteristic of an ethyl group, shifted downfield by the influence of the heterocyclic ring. The ¹³C spectrum is predicted to feature four distinct signals, with the ring carbons C3 and C5 being significantly deshielded, particularly C5 due to the direct attachment of a chlorine atom. These predictions, grounded in the principles of computational chemistry and analysis of substituent effects, offer a valuable resource for researchers working on the synthesis and characterization of this molecule and its analogs, facilitating quicker and more confident spectral assignment in future experimental studies.

References

- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.

- Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ. Organic & Biomolecular Chemistry.

- Mnova Predict | Accur

- Computation of CCSD(T)-Quality NMR Chemical Shifts via Δ-Machine Learning from DFT.

- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.

- The DFT route to NMR chemical shifts. Semantic Scholar.

- NMR Predictor. Chemaxon Docs.

- CASCADE - Chemical Shift Calculation with Deep learning.

- Predict 1H proton NMR spectra. NMRDB.org.

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu

- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole deriv

- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI.

- (PDF) 13C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives.

- Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. RSC Advances.

- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.

- Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry.

- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul

- Chemical shifts. University College London.

- The halogen effect on the 13 C NMR chemical shift in substituted benzenes.

- [NMR spectroscopy] What is the effect of a chlorine group on arom

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.

- 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.

- GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.

Sources

- 1. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The DFT route to NMR chemical shifts | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CASCADE [nova.chem.colostate.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

Mass fragmentation pattern of 5-Chloro-3-ethyl-1,2,4-thiadiazole

An In-Depth Technical Guide to the Mass Fragmentation Pattern of 5-Chloro-3-ethyl-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EIMS) fragmentation pattern of 5-Chloro-3-ethyl-1,2,4-thiadiazole. As a heterocyclic compound of interest in medicinal chemistry and materials science, understanding its mass spectrometric behavior is crucial for its identification, characterization, and quality control. This document synthesizes fundamental principles of mass spectrometry with field-proven insights into the fragmentation of heterocyclic systems, particularly those containing sulfur, nitrogen, and halogen substituents. We will explore the expected fragmentation pathways, the influence of the ethyl and chloro substituents on the fragmentation cascade, and provide a detailed experimental protocol for acquiring and interpreting the mass spectrum of this compound.

Introduction: The Significance of 5-Chloro-3-ethyl-1,2,4-thiadiazole

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an ethyl group at the 3-position and a chloro group at the 5-position creates a molecule with specific physicochemical properties that can influence its biological target interactions and metabolic stability. Mass spectrometry is an indispensable tool for the structural elucidation of such novel compounds. Electron ionization (EI) mass spectrometry, in particular, provides a reproducible fragmentation pattern that serves as a molecular fingerprint.[1][2] This guide will delve into the theoretical underpinnings of the fragmentation of 5-Chloro-3-ethyl-1,2,4-thiadiazole, offering a predictive framework for its mass spectral analysis.

Predicted Mass Fragmentation Pathways

Upon electron ionization, 5-Chloro-3-ethyl-1,2,4-thiadiazole is expected to form a molecular ion (M+•) which will then undergo a series of fragmentation reactions. The presence of the thiadiazole ring, the ethyl group, and the chlorine atom will each influence the fragmentation cascade.

The Molecular Ion and Isotopic Pattern

The molecular ion is of paramount importance in mass spectrometry as it provides the molecular weight of the compound. For 5-Chloro-3-ethyl-1,2,4-thiadiazole (C4H5ClN2S), the nominal molecular weight is 148 g/mol . A key characteristic to look for is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should exhibit a molecular ion peak (M+) at m/z 148 and an M+2 peak at m/z 150 with an intensity of approximately one-third of the M+ peak.[3] This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule and its fragments.

Fragmentation of the Ethyl Group

The ethyl substituent is likely to initiate fragmentation through two primary mechanisms:

-

α-Cleavage (Benzylic-like Cleavage): Although not a true benzylic position, the bond between the ethyl group and the thiadiazole ring is activated. α-cleavage would involve the loss of a methyl radical (•CH₃), leading to the formation of a stable cation at m/z 133 (for the ³⁵Cl isotope). This is often a favorable fragmentation pathway for alkyl-substituted aromatic and heterocyclic systems.[4]

-

β-Cleavage with Hydrogen Rearrangement (McLafferty-type Rearrangement): While a classic McLafferty rearrangement is not possible, a rearrangement involving the ethyl group could lead to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z 120.

Fragmentation of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is expected to undergo characteristic fragmentation patterns, often involving the cleavage of the weaker bonds, such as the N-S bond.[5] Potential ring fragmentation pathways include:

-

Loss of Acetonitrile (CH₃CN): Cleavage of the ring could lead to the expulsion of a stable neutral molecule like acetonitrile, resulting in a fragment ion.

-

Formation of Smaller Heterocyclic Ions: The ring could fragment to produce smaller, stable ions such as [NS]+• (m/z 46) or [CNS]+• (m/z 58). The fragmentation of other thiadiazole isomers has been shown to produce these characteristic ions.[6][7]

Loss of the Chlorine Atom

The chlorine atom can be lost as a radical (•Cl), leading to a fragment ion at m/z 113. This can occur from the molecular ion or from subsequent fragment ions.

Proposed Fragmentation Scheme

A plausible fragmentation pathway for 5-Chloro-3-ethyl-1,2,4-thiadiazole is visualized in the following diagram:

Caption: Proposed EIMS fragmentation pathway for 5-Chloro-3-ethyl-1,2,4-thiadiazole.

Experimental Protocol for Mass Spectrometric Analysis

To validate the proposed fragmentation pattern, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. GC-MS is the preferred method for volatile and semi-volatile compounds like the target molecule, as it provides both retention time information for separation and a mass spectrum for identification.[1]

Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of 5-Chloro-3-ethyl-1,2,4-thiadiazole in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).

-

Concentration: The final concentration should be in the range of 10-100 µg/mL.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI)[1]

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 30-300

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Acquisition and Analysis Workflow

The following workflow ensures robust data acquisition and interpretation:

Caption: Experimental workflow for GC-MS analysis of 5-Chloro-3-ethyl-1,2,4-thiadiazole.

Data Presentation and Interpretation

The acquired mass spectrum should be carefully examined. The key data points to be extracted and tabulated are the mass-to-charge ratio (m/z) of the significant ions and their relative abundances.

Table 1: Predicted Key Ions in the Mass Spectrum of 5-Chloro-3-ethyl-1,2,4-thiadiazole

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Formula | Proposed Structure/Fragment |

| 148 | 150 | [C₄H₅ClN₂S]⁺• | Molecular Ion |

| 133 | 135 | [C₃H₂ClN₂S]⁺ | [M - CH₃]⁺ |

| 113 | - | [C₄H₅N₂S]⁺ | [M - Cl]⁺ |

| 107 | 109 | [C₂H₂ClNS]⁺• | Ring Fragmentation Product |

| 98 | - | [C₃H₂N₂S]⁺• | [M - Cl - CH₃]⁺• |

| 59 | - | [C₂H₃S]⁺ | Thio-fragment |

Conclusion

The mass fragmentation pattern of 5-Chloro-3-ethyl-1,2,4-thiadiazole is predicted to be a rich source of structural information. By understanding the fundamental principles of fragmentation for heterocyclic compounds and the influence of its specific substituents, researchers can confidently identify this molecule and differentiate it from related structures. The provided experimental protocol offers a robust method for obtaining a high-quality mass spectrum, which can then be interpreted against the proposed fragmentation pathways. This in-depth guide serves as a valuable resource for scientists and professionals in the field of drug development and chemical analysis.

References

- G. A. Ege, et al. (1982). The Chemistry of Heterocyclic Compounds, 1,2,4-Thiadiazoles. John Wiley & Sons.

- Fred W. McLafferty (1993). Interpretation of Mass Spectra. University Science Books.

- Jürgen H. Gross (2017). Mass Spectrometry: A Textbook. Springer.

- Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Journal of Mass Spectrometry. Wiley Online Library. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link][1]

-

PubMed. Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H) - PubMed. [Link][5]

-

ResearchGate. Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. [Link][6][7]

-

YouTube. Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. [Link][2]

Sources

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. youtube.com [youtube.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones). Substituent effects on the mass spectrometric rearrangement of 3-aryl-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones to the corresponding oxo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Core: A Technical Guide to the Reactivity and Stability of the 1,2,4-Thiadiazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole scaffold, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic properties impart a delicate balance of stability and controlled reactivity, making it an attractive pharmacophore for targeting a range of biological systems.[3] This guide provides a comprehensive exploration of the chemical behavior of the 1,2,4-thiadiazole core, delving into its synthesis, electronic structure, reactivity patterns, and stability under various conditions. By understanding the underlying principles that govern its transformations, researchers can better leverage this versatile heterocycle in the design of novel therapeutics and functional materials.

Introduction: The 1,2,4-Thiadiazole Moiety - A Privileged Scaffold

The 1,2,4-thiadiazole ring system is a cornerstone in the development of numerous biologically active compounds.[4] Its structural resemblance to the pyrimidine moiety allows it to act as a bioisostere, while its distinct electronic nature offers unique opportunities for molecular design.[4] The presence of a sulfur atom and two nitrogen atoms within the aromatic ring creates a π-electron deficient system at the carbon atoms, profoundly influencing its reactivity.[5] This guide will dissect the chemical personality of the 1,2,4-thiadiazole ring, providing a foundational understanding for its strategic application in research and development.

The Synthesis of the 1,2,4-Thiadiazole Core: Building the Foundation

A diverse array of synthetic methodologies has been developed for the construction of the 1,2,4-thiadiazole ring, offering access to a wide range of substituted derivatives. These methods can be broadly categorized into oxidative cyclizations and multicomponent reactions.

Oxidative Cyclization Strategies

A predominant route to 3,5-disubstituted 1,2,4-thiadiazoles involves the oxidative dimerization of thioamides. This approach leverages a variety of oxidizing agents to facilitate the formation of the crucial N-S bond.[2]

Common Oxidizing Agents for Thioamide Dimerization:

| Oxidizing Agent | Key Features |

| Iodine (I₂) | Mild and efficient, often used in the presence of a base.[6] |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Enables rapid and metal-free synthesis.[6] |

| Oxone | An inexpensive and environmentally friendly oxidant.[1] |

| tert-Butyl nitrite | Effective under metal-free conditions at room temperature. |

Another important oxidative cyclization strategy involves the intramolecular S-N bond formation of imidoyl thioureas. This method is particularly useful for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles and can be promoted by reagents like PIFA or through electro-oxidative techniques.[6]

A Representative Synthetic Protocol: Synthesis of 3,5-Diaryl-1,2,4-thiadiazoles via Oxidative Dimerization of Thioamides

This protocol describes a general and efficient method for the synthesis of symmetrical 3,5-diaryl-1,2,4-thiadiazoles using iodine as the oxidant.

Materials:

-

Substituted Thiobenzamide (1.0 eq)

-

Iodine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the substituted thiobenzamide in anhydrous DCM, add iodine portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.

-

Separate the organic layer and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-